molecular formula C14H9NO3 B035586 7-Hydroxy-4-(pyridin-3-yl)coumarin CAS No. 109512-76-7

7-Hydroxy-4-(pyridin-3-yl)coumarin

Cat. No. B035586
CAS RN: 109512-76-7
M. Wt: 239.23 g/mol
InChI Key: NXHVMYDCZZUVML-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(pyridin-3-yl)coumarin is a compound with the molecular weight of 239.23 . It is also known by the IUPAC name 7-hydroxy-4-(3-pyridinyl)-2H-chromen-2-one . The compound is a solid at room temperature .


Synthesis Analysis

Based on the Pechmann coumarin synthesis method, the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . The influence of various Lewis acids on the reaction was discussed . A possible mechanism was proposed based on the experimental results .


Molecular Structure Analysis

The InChI code for 7-Hydroxy-4-(pyridin-3-yl)coumarin is 1S/C14H9NO3/c16-10-3-4-11-12(9-2-1-5-15-8-9)7-14(17)18-13(11)6-10/h1-8,16H .


Chemical Reactions Analysis

The synthesis of 7-hydroxy-4-substituted coumarins was based on the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed .


Physical And Chemical Properties Analysis

7-Hydroxy-4-(pyridin-3-yl)coumarin is a solid at room temperature . It has a molecular weight of 239.23 . The compound has a boiling point of >230 (dec.) .

Scientific Research Applications

Synthesis and Industrial Production

7-Hydroxy-4-(pyridin-3-yl)coumarin derivatives are synthesized using methods like the Pechmann coumarin synthesis. The optimal conditions for synthesizing these compounds involve various Lewis acids . These derivatives have significant application value in industrial production due to their biological activities and stability.

Biological Activities

Coumarin derivatives exhibit a range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV properties . This makes them valuable for developing new clinical drugs and treatments.

Fluorescent Probes and Dyes

The unique structure of coumarin derivatives, which includes an α,β-unsaturated lipid structure, results in strong fluorescence. This property is utilized in creating fluorescent probes, dyes, and optical materials , which are essential in various scientific and industrial applications.

Clinical Medicine

Some coumarin derivatives are used in clinical medicine. For example, 7-hydroxy-4-methylcoumarin is used as a choleretic drug to relieve sphincter pain . These compounds’ ability to inhibit DNA gyrase makes them potential candidates for cancer treatment and reversing drug resistance .

Antioxidant Properties

Recent studies have evaluated coumarin-metal complexes for their antioxidant properties. These complexes can play a crucial role in protecting cells from oxidative stress, which is linked to various diseases .

Fungicidal Activity

Ester derivatives of coumarin have shown promising fungicidal activity against pathogens like S. sclerotiorum. This suggests that coumarin derivatives could be developed into effective fungicides for agricultural use .

Safety and Hazards

The safety data sheet for 7-Hydroxy-4-(pyridin-3-yl)coumarin indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . Precautionary statements include avoiding breathing dust and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

7-hydroxy-4-pyridin-3-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-3-4-11-12(9-2-1-5-15-8-9)7-14(17)18-13(11)6-10/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHVMYDCZZUVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420672
Record name 7-hydroxy-4-(pyridin-3-yl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-4-(pyridin-3-yl)coumarin

CAS RN

109512-76-7
Record name 7-hydroxy-4-(pyridin-3-yl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-4-(3-pyridyl)coumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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